BYK 49187

描述

BYK 49187: 是一种有效的聚ADP核糖聚合酶(PARP)抑制剂,专门针对PARP-1和PARP-2酶。这些酶在修复单链DNA断裂中起着至关重要的作用。This compound对PARP酶的抑制在体内显著降低了心肌梗塞面积 .

科学研究应用

作用机制

BYK 49187通过与PARP酶的活性位点结合发挥作用,从而阻止它们修复单链DNA断裂。这种抑制导致DNA损伤的积累,最终触发快速分裂细胞(如癌细胞)的细胞死亡 . This compound的分子靶点是PARP-1和PARP-2酶,所涉及的途径包括DNA损伤反应和凋亡途径 .

生化分析

Biochemical Properties

BYK 49187 interacts with the enzymes PARP-1 and PARP-2 . These enzymes are involved in the repair of DNA and the regulation of cellular stress responses. This compound inhibits these enzymes, which can influence the biochemical reactions within the cell .

Cellular Effects

The inhibition of PARP-1 and PARP-2 by this compound can have profound effects on cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through the inhibition of PARP-1 and PARP-2 . This inhibition can lead to changes in gene expression and impacts on cellular signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathways related to DNA repair and cellular stress responses, primarily through its interaction with PARP-1 and PARP-2

准备方法

合成路线和反应条件: : BYK 49187的合成涉及咪唑并喹啉酮核心结构的形成。关键步骤包括在受控条件下使适当的前体环化形成咪唑并喹啉酮环系。有关反应条件和试剂使用的具体细节是专有的,在公开文献中没有广泛披露 .

工业生产方法: : this compound的工业生产可能涉及对合成路线进行优化以实现大规模生产,确保高产率和纯度。这将包括使用先进技术,如高效液相色谱(HPLC)进行纯化和质量控制 .

化学反应分析

反应类型: : BYK 49187主要经历咪唑并喹啉酮衍生物典型的反应。这些包括:

氧化: 该化合物可以发生氧化反应,特别是在咪唑环上。

还原: 还原反应可以在喹啉酮部分发生。

常用试剂和条件: : 这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及亲核试剂,如胺类和硫醇 .

主要产物: : 这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可能会产生羟基化衍生物,而还原可能会产生还原的咪唑并喹啉酮化合物 .

相似化合物的比较

类似化合物: : 其他PARP抑制剂包括奥拉帕利、鲁卡帕利和尼拉帕利。这些化合物也靶向PARP酶,但它们的选择性、效力和药代动力学特性可能有所不同 .

独特性: : BYK 49187在对PARP-1和PARP-2均具有特异性抑制活性方面独树一帜,在无细胞和细胞测定中具有高效力。它在体内降低心肌梗塞面积的能力进一步将其与其他PARP抑制剂区分开来 .

生物活性

BYK 49187 is an imidazoquinolinone derivative that has garnered attention due to its diverse biological activities. This compound is primarily researched for its potential applications in various therapeutic areas, including cancer treatment, anti-inflammatory responses, and other pharmacological effects.

Chemical Structure

The chemical structure of this compound is characterized by its imidazoquinolinone framework, which is known for contributing to its biological activity. The specific molecular formula and structure can be referenced in detailed chemical databases .

This compound exhibits its biological effects through multiple mechanisms, including:

- Induction of Apoptosis : The compound has shown potential in inducing apoptosis in cancer cells, making it a candidate for anticancer therapies.

- Anti-inflammatory Effects : this compound has been observed to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

- Antiviral Properties : Preliminary studies suggest that it may possess antiviral activity, although more research is needed to elucidate this effect.

Anticancer Activity

A study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines. The results indicated a dose-dependent response with IC50 values ranging from low micromolar concentrations. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and PARP cleavage.

Anti-inflammatory Activity

In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. These findings suggest its potential application in treating conditions characterized by chronic inflammation.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces TNF-alpha and IL-6 production | |

| Antiviral | Potential activity (further research needed) |

Safety and Handling

As with many experimental compounds, safety precautions are essential when handling this compound. It is intended for research purposes only and should not be used for human or veterinary diagnostics or therapeutic applications. Proper storage conditions must be adhered to as specified in product data sheets .

属性

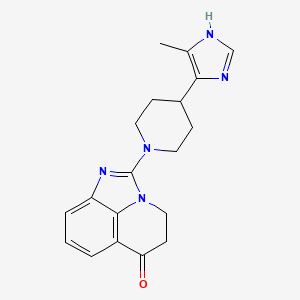

IUPAC Name |

2-[4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl]-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-12-17(21-11-20-12)13-5-8-23(9-6-13)19-22-15-4-2-3-14-16(25)7-10-24(19)18(14)15/h2-4,11,13H,5-10H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJJROIKVYSPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)C2CCN(CC2)C3=NC4=CC=CC5=C4N3CCC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。